molecular formula C11H10N2 B2363932 1H-Indole-7-acetonitrile, 1-methyl- CAS No. 84548-95-8

1H-Indole-7-acetonitrile, 1-methyl-

Cat. No. B2363932
CAS RN: 84548-95-8
M. Wt: 170.215
InChI Key: RDPOKJNELSFVJV-UHFFFAOYSA-N
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Description

1H-Indole-7-acetonitrile, 1-methyl- is a chemical compound that belongs to the family of indole derivatives. It shares some similarities with 7-Methylindole, which is a mildly toxic off-white crystalline organic compound with the chemical formula C9H9N .

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives, including “2-(1-Methyl-1H-indol-7-yl)acetonitrile”, are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and have attracted increasing attention in recent years for their potential in the treatment of various disorders .

Biologically Active Compounds

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .

Antiviral Activity

Indole derivatives possess various biological activities, including antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory activity . This makes them a valuable resource for the development of new drugs to treat inflammatory diseases .

Anticancer Activity

Indole derivatives have shown potential in the treatment of cancer . For instance, new compounds synthesized from indole derivatives have demonstrated dose-dependent cytotoxic activities on MDA-MB-231 cancer cells .

Electroluminescence Properties

Indole derivatives have been used in the synthesis of donor–π–acceptor fluorophores, which exhibit high fluorescence quantum yield and good thermal stability . These properties make them suitable for use in optoelectronic devices .

properties

IUPAC Name

2-(1-methylindol-7-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-13-8-6-10-4-2-3-9(5-7-12)11(10)13/h2-4,6,8H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPOKJNELSFVJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=CC=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-7-acetonitrile, 1-methyl-

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